4-Chloro-6-fluoropyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAFWIYXXOBITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342612 | |
| Record name | 4-Chloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51422-01-6 | |
| Record name | 4-Chloro-6-fluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51422-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 4 Chloro 6 Fluoropyrimidine
Precursor Synthesis and Derivatization Strategies
The initial stages of synthesizing 4-chloro-6-fluoropyrimidine focus on creating the foundational pyrimidine (B1678525) structure, which is then modified to introduce the necessary halogen substituents. Key strategies include building the ring from acyclic precursors or functionalizing existing pyrimidine systems.
Synthesis from Fluoromalonic Acid Derivatives
A prevalent method for constructing the pyrimidine ring involves the cyclization of fluoromalonic acid derivatives. Diethyl 2-fluoromalonate is a common starting material. dur.ac.ukdur.ac.uk The synthesis proceeds by reacting diethyl 2-fluoromalonate with formamidine (B1211174) acetate (B1210297) in the presence of a base, such as sodium methoxide, to yield 4,6-dihydroxy-5-fluoropyrimidine. dur.ac.ukgoogle.com This condensation reaction establishes the core pyrimidine structure with the fluorine atom at the 5-position.
The use of fluoromalonic acid derivatives offers a direct route to incorporating the 5-fluoro substituent, which is a key structural feature of the target molecule. worktribe.com The subsequent steps then focus on converting the hydroxyl groups to chloro groups.
Preparation via Hydroxypyrimidine Intermediates
The formation of a hydroxypyrimidine intermediate is a critical step in many synthetic routes. As mentioned, the reaction of diethyl fluoromalonate with formamidine acetate directly produces 4,6-dihydroxy-5-fluoropyrimidine. google.com An alternative approach starts with ethyl 2-fluoroacetate, which is first reacted with an acyl chloride and then cyclized with formamidine acetate to form a cyclized product that is subsequently chlorinated. google.com
These hydroxypyrimidines, specifically 4,6-dihydroxy-5-fluoropyrimidine, serve as the immediate precursor for the final halogenated product. google.comgoogle.com The hydroxyl groups are readily converted to chloro groups in a subsequent chlorination step.
Table 1: Synthesis of Hydroxypyrimidine Intermediates
| Starting Material | Reagents | Intermediate Product | Reference |
| Diethyl 2-fluoromalonate | Formamidine acetate, Sodium methoxide | 4,6-dihydroxy-5-fluoropyrimidine | google.com |
| Ethyl 2-fluoroacetate | Acyl chloride, Formamidine acetate | Cyclized hydroxypyrimidine | google.com |
Chlorination and Fluorination Techniques on Pyrimidine Scaffolds
The conversion of hydroxypyrimidines to the desired this compound involves specific halogenation techniques. The hydroxyl groups of 4,6-dihydroxy-5-fluoropyrimidine are typically converted to chloro groups using a chlorinating agent like phosphoryl chloride (POCl₃). mdpi.comnih.gov This reaction is often carried out in the presence of a tertiary amine catalyst. google.com
In some cases, a sequential halogenation approach is employed. For instance, a 2-fluoro-6-methylpyrimidin-4-ol can undergo chlorination with POCl₃ followed by fluorination with a reagent like DAST (diethylaminosulfur trifluoride). The strategic introduction of chlorine and fluorine atoms onto the pyrimidine ring is essential for achieving the final this compound structure. The reactivity of the pyrimidine ring can be influenced by existing substituents, guiding the position of halogenation. beilstein-journals.org
Mechanistic Investigations of Chlorination and Fluorination Reactions
Understanding the mechanisms behind the chlorination and fluorination reactions is crucial for optimizing reaction conditions and improving yields. The roles of the chlorinating agent and any catalysts are of particular interest.
Role of Phosphoryl Chloride in Chlorination
Phosphoryl chloride (POCl₃) is a widely used reagent for converting hydroxyl groups on pyrimidine rings to chloro groups. mdpi.comnih.gov The mechanism is believed to involve the formation of an imidoyl chloride intermediate. wikipedia.org In the case of hydroxypyrimidines, the hydroxyl group attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate (B84403) ester intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, resulting in the displacement of the phosphate group and the formation of the chloropyrimidine. The reaction is often driven to completion by the formation of stable byproducts. wikipedia.org Pre-activation of the pyrimidine with phosphoryl chloride can enhance its electrophilicity, facilitating the substitution reaction.
Influence of Tertiary Amine Catalysts in Halogenation
Tertiary amines are frequently employed as catalysts in the chlorination of hydroxypyrimidines with phosphoryl chloride. google.com These amines can play multiple roles in the reaction mechanism. They can act as a base to deprotonate the hydroxypyrimidine, increasing its nucleophilicity towards phosphoryl chloride. Additionally, the tertiary amine can react with phosphoryl chloride to form a more reactive Vilsmeier-Haack type reagent, which then acts as the chlorinating agent. The presence of a tertiary amine can also help to neutralize the HCl gas generated during the reaction. The choice of the tertiary amine can influence the reaction rate and the formation of side products. researchgate.net
Advanced Synthetic Transformations Involving this compound
The reactivity of this compound is dominated by the presence of two halogen atoms at positions 4 and 6, which activate the pyrimidine ring towards nucleophilic attack. The differential reactivity of the chloro and fluoro substituents allows for selective functionalization, making it a valuable intermediate in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings like pyrimidine. In the case of this compound, the reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a halide ion.
The chlorine atom at the 4-position of the pyrimidine ring is generally more susceptible to displacement by nucleophiles compared to the fluorine atom at the 6-position. This is attributed to the better leaving group ability of chloride. A variety of nucleophiles, including amines, thiols, and alkoxides, can be employed to displace the chlorine atom, leading to the formation of diverse substituted pyrimidines.
For instance, the reaction of this compound with various amines or thiols under basic conditions readily yields the corresponding 4-amino- or 4-thiopyrimidine derivatives. The choice of base and solvent is crucial for optimizing the reaction conditions and preventing side reactions.
Table 1: Examples of SNAr Reactions with this compound
| Nucleophile | Reagent | Product |
| Amine | R-NH2 | 4-Amino-6-fluoropyrimidine derivative |
| Thiol | R-SH | 4-Thio-6-fluoropyrimidine derivative |
The regioselectivity of SNAr reactions on dihalopyrimidines is a subject of considerable interest and can be influenced by several factors, including the nature of the substituents on the pyrimidine ring and the incoming nucleophile. wuxiapptec.com In the case of this compound, the substitution generally occurs selectively at the C-4 position due to the higher electrophilicity of this position and the better leaving group ability of the chloride ion.
Quantum mechanical calculations, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the regioselectivity. For many dihalopyrimidines, the LUMO is predominantly located at the C-4 position, indicating that this site is more susceptible to nucleophilic attack. wuxiapptec.com However, the presence of other substituents on the ring can significantly alter the electronic properties and, consequently, the regioselectivity of the reaction. wuxiapptec.comwuxiapptec.com For example, electron-donating groups at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com While these studies focus on dichloropyrimidines, the principles can be extended to understand the reactivity of this compound.
Stereoselectivity is generally not a factor in these reactions unless the nucleophile or other substituents on the pyrimidine ring are chiral.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the functionalization of heterocyclic compounds like this compound.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org this compound can serve as the electrophilic partner in Suzuki-Miyaura coupling reactions, reacting with various aryl or heteroaryl boronic acids to yield the corresponding 4-aryl- or 4-heteroaryl-6-fluoropyrimidines. vulcanchem.com
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity.
Table 2: Components of a Typical Suzuki-Miyaura Reaction
| Component | Function | Examples |
| Electrophile | Provides the carbon framework with a leaving group | This compound |
| Nucleophile | Provides the carbon framework to be coupled | Arylboronic acids, heteroarylboronic acids |
| Catalyst | Facilitates the reaction | Pd(PPh3)4, PdCl2(dppf) |
| Base | Activates the organoboron species | K2CO3, Cs2CO3, K3PO4 |
| Solvent | Solubilizes reactants and catalyst | Dioxane, Toluene, DMF |
While palladium catalysis is dominant, there is growing interest in the development of more sustainable and cost-effective coupling methods using other transition metals or even metal-free organocatalysis. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have long been used for the formation of C-N, C-O, and C-S bonds. Recent advancements have expanded their scope to include C-C bond formation. nih.gov The application of copper-catalyzed methods to the coupling of this compound is an active area of research.
Organocatalysis, which utilizes small organic molecules as catalysts, offers an attractive alternative to metal-based catalysis, avoiding issues of metal toxicity and cost. advatechgroup.com While the application of organocatalysis to the direct cross-coupling of halo-pyrimidines is still an emerging field, it holds promise for the development of greener synthetic routes.
Reactivity in Organometallic Chemistry (e.g., Reformatsky-type Coupling)
The reactivity of this compound and its derivatives in organometallic chemistry is pivotal for the synthesis of complex pharmaceutical intermediates. One notable application is in Reformatsky-type coupling reactions. This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy-ester. wikipedia.org
In the context of this compound derivatives, a key transformation involves the reaction of a brominated derivative, such as 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, with a ketone. For instance, in the synthesis of the antifungal drug Voriconazole, a Reformatsky-type coupling is employed. google.comgoogle.com The process involves reacting a substituted thiopyrimidine derivative with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. google.com This specific coupling reaction is crucial for creating the desired stereoisomer of the final drug product. google.comgoogle.com
The organozinc reagent, often referred to as a 'Reformatsky enolate', is generated by treating an alpha-halo ester with zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like nucleophilic addition to an ester group. wikipedia.org The reaction proceeds through a six-membered chair-like transition state, where the zinc coordinates to the carbonyl oxygen, leading to the formation of a new carbon-carbon bond. wikipedia.org
A typical procedure for such a coupling reaction in the synthesis of Voriconazole precursors involves:
Activation of zinc powder with iodine in a solvent like tetrahydrofuran (B95107) (THF).
Addition of the brominated pyrimidine derivative and the ketone to the activated zinc suspension.
The reaction mixture is stirred at a controlled temperature to facilitate the coupling.
Subsequent workup with acetic acid removes the zinc salts. nih.gov
This methodology highlights the utility of organometallic reactions in constructing complex molecules from functionalized pyrimidine building blocks. The ability to perform these reactions with high stereoselectivity is a significant advantage in pharmaceutical synthesis. google.com
Photoredox Catalysis and Novel Reaction Mechanisms for Derivatization
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. beilstein-journals.orgrsc.org This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. beilstein-journals.orgrsc.organr.fr
For the derivatization of this compound and related compounds, photoredox catalysis offers innovative pathways. While specific examples directly involving this compound are not extensively documented in the provided results, the principles of photoredox catalysis can be applied to its functionalization. For instance, C–H chlorination of aromatic compounds has been achieved using organic photoredox catalysts like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under aerobic conditions. beilstein-journals.org This suggests potential for direct functionalization of the pyrimidine ring.
The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) to an excited state (*PC) by visible light. This excited state is a more potent oxidant and reductant than the ground state. beilstein-journals.org It can then engage in either a reductive or oxidative quenching cycle.
Reductive Quenching: The excited photocatalyst accepts an electron from a donor molecule, generating a radical cation and the reduced form of the photocatalyst.
Oxidative Quenching: The excited photocatalyst donates an electron to an acceptor molecule, forming a radical anion and the oxidized form of the photocatalyst.
These generated radical intermediates can then participate in a variety of chemical transformations, leading to the desired product. chemrxiv.org
Novel reaction mechanisms for the derivatization of pyrimidines can be envisaged using this technology. For example, a pseudo-four-component process for the alkylative amidination of styrenes using isocyanides and redox-active esters has been reported, showcasing the potential for complex multi-component reactions catalyzed by photoredox systems. chemrxiv.org The development of new photocatalysts, including both transition metal complexes and purely organic molecules, continues to expand the scope of these reactions, making them applicable to a wider range of substrates and transformations. anr.fr
High-Throughput Experimentation in Reaction Optimization
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research and development, significantly accelerating the optimization of reaction conditions. nih.govyoutube.com This methodology involves conducting a large number of experiments in parallel on a small scale, allowing for the rapid screening of various parameters such as catalysts, solvents, temperatures, and stoichiometries. youtube.comnih.gov
In the context of reactions involving this compound and its analogs, HTE has been effectively employed to optimize nucleophilic aromatic substitution (SNAr) reactions. A study evaluated 3,072 unique SNAr reactions, including those with 4-chloro-6-ethyl-5-fluoropyrimidine, using a system that combines a liquid handling robot for reaction preparation with desorption electrospray ionization mass spectrometry (DESI-MS) for rapid analysis. nih.gov This setup allowed for an analysis time of approximately 3.5 seconds per reaction. nih.gov The data generated was used to create heat maps, providing a clear visualization of the reaction outcomes across different conditions. nih.gov
The HTE workflow typically involves:
Reaction Setup: Utilizing multi-well plates to perform numerous reactions simultaneously. youtube.com
Automated Liquid Handling: Robots are used for precise dispensing of reagents and solvents. nih.gov
Rapid Analysis: Techniques like mass spectrometry are employed for quick determination of product formation and yield. nih.gov
Data Processing: Specialized software is used to analyze the large datasets and identify optimal conditions. nih.gov
This approach not only speeds up the optimization process but also provides a more comprehensive understanding of the reaction landscape. For instance, in the optimization of the Buchwald-Hartwig amination, HTE was used to investigate reaction time, temperature, stoichiometries, and the order of reagent addition. purdue.edu The ability to rapidly screen a wide array of variables leads to the identification of robust and efficient reaction protocols that are suitable for scale-up. nih.gov The integration of HTE with automated systems and machine learning algorithms is paving the way for the development of "self-driving labs" that can autonomously design and execute experiments to achieve a desired outcome. youtube.com
Table 1: High-Throughput Experimentation Parameters for SNAr Reactions
| Parameter | Variables Investigated | Analytical Technique | Throughput |
| Reaction Conditions | Solvents (NMP, 1,4-dioxane), Temperature (Room Temp, High Temp), Reagent Stoichiometry | DESI-MS | ~3.5 seconds/reaction |
| Reagents | Various amines and pyrimidine substrates (e.g., 4-chloro-6-ethyl-5-fluoropyrimidine) | Mass Spectrometry | 3072 unique reactions |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. healthandenvironment.org These principles, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound. healthandenvironment.orgacs.org
One of the key aspects of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.org In multi-step syntheses, choosing reactions with high atom economy can significantly reduce waste.
The use of safer solvents is another crucial principle. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing them with greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. smolecule.comnih.gov For example, a solvent-less approach using a Grindstone multicomponent reagent method has been used for the synthesis of tetrahydropyrimidine (B8763341) derivatives. nih.gov While not directly for this compound, this demonstrates the potential for such techniques.
Energy efficiency is also a major consideration. Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes the environmental and economic impact of energy consumption. acs.org Microwave-assisted synthesis is one technique that can often reduce reaction times and energy usage. rsc.org
In the synthesis of pyrimidine derivatives, greener approaches are being explored. For instance, the use of water as a solvent in certain halogenation reactions has been reported to enhance sustainability. smolecule.com A study reviewing green chemistry approaches for pyrimidine derivatives highlighted the potential for environmentally friendly and economical synthesis methods to produce large quantities of products efficiently and rapidly. researchgate.net
A patent for the synthesis of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine describes a process with advantages in terms of safety and environmental protection, making it suitable for industrial-scale production. google.com This indicates a move towards more sustainable manufacturing processes for this important intermediate.
Table 2: Principles of Green Chemistry
| Principle | Description | Relevance to this compound Synthesis |
| Atom Economy | Maximize the incorporation of all reactant atoms into the final product. acs.org | Selecting synthetic routes that minimize byproducts. |
| Safer Solvents | Minimize or eliminate the use of hazardous solvents. healthandenvironment.org | Exploring aqueous media or solvent-free conditions for synthesis steps. smolecule.comnih.gov |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. acs.org | Utilizing energy-efficient techniques like microwave irradiation. rsc.org |
| Renewable Feedstocks | Use raw materials that are renewable rather than depleting. healthandenvironment.org | Sourcing starting materials from bio-based sources where feasible. |
| Reduce Derivatives | Minimize the use of temporary protecting groups or modifications. healthandenvironment.org | Designing more direct synthetic pathways to the target molecule. |
Spectroscopic Characterization and Advanced Analytical Techniques for 4 Chloro 6 Fluoropyrimidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms. For 4-Chloro-6-fluoropyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of its proton and carbon signals.
Proton (¹H) NMR spectroscopy identifies the chemical environment of hydrogen atoms within a molecule. The this compound molecule contains two protons attached to the pyrimidine (B1678525) ring. Due to the asymmetrical substitution with chlorine and fluorine atoms, these protons are chemically non-equivalent and are expected to produce distinct signals in the ¹H NMR spectrum.
The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, along with the electronegative chloro and fluoro substituents, would cause the proton signals to appear in the downfield region of the spectrum, typical for heteroaromatic compounds. Each proton signal is expected to be split into a doublet due to coupling with the adjacent proton (³JHH). Furthermore, coupling to the fluorine atom would introduce additional splitting (JHF).
Table 1: Expected ¹H NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and typical chemical shift values for similar heterocyclic compounds.
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-2 | 8.5 - 8.8 | Doublet | ³JHH ≈ 2-3 Hz |
| H-5 | 7.0 - 7.3 | Doublet of doublets | ³JHH ≈ 2-3 Hz, ³JHF ≈ 5-8 Hz |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In this compound, the four carbon atoms of the pyrimidine ring are in unique chemical environments and are therefore expected to produce four distinct signals.
The chemical shifts of these carbons are significantly influenced by the attached substituents and their position within the heteroaromatic ring. The carbons directly bonded to the electronegative chlorine (C-4) and fluorine (C-6) atoms are expected to be the most deshielded and appear furthest downfield. The C-F bond will also result in a large one-bond coupling constant (¹JCF), causing the C-6 signal to appear as a doublet.
Table 2: Expected ¹³C NMR Data for this compound This table is generated based on established principles of NMR spectroscopy and typical chemical shift values for similar heterocyclic compounds.
| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2 | 155 - 160 | Singlet |
| C-4 | 158 - 163 | Singlet |
| C-5 | 110 - 115 | Doublet |
| C-6 | 165 - 170 | Doublet (¹JCF ≈ 230-260 Hz) |
Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity between atoms. nanalysis.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to determine direct one-bond correlations between protons and the carbons to which they are attached. columbia.edulibretexts.org For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H signal of H-2 to the ¹³C signal of C-2, and the ¹H signal of H-5 to the ¹³C signal of C-5. This technique is more sensitive than older methods and helps to unambiguously assign the signals of protonated carbons. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.edu This is vital for mapping the complete molecular structure by connecting different fragments. nih.gov For instance, the proton at the H-2 position would be expected to show correlations to the C-4 and C-6 carbons. The proton at the H-5 position would likely show correlations to C-4 and C-6. These long-range correlations confirm the relative positions of the substituents and protons on the pyrimidine ring.
Table 3: Expected 2D NMR Correlations for this compound This table illustrates the key correlations expected in HSQC and HMBC spectra for structural confirmation.
| Proton | HSQC Correlation (¹JCH) | HMBC Correlations (²JCH, ³JCH) |
| H-2 | C-2 | C-4, C-6 |
| H-5 | C-5 | C-4, C-6 |
Fluorine-19 (¹⁹F) is a highly receptive nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. wikipedia.org ¹⁹F NMR is extremely sensitive to the local electronic environment, resulting in a very large chemical shift dispersion, which makes it an excellent probe for fluorinated compounds. wikipedia.orgnih.gov
In this compound, a single fluorine atom is present, which would give rise to one signal in the ¹⁹F NMR spectrum. This signal's chemical shift provides information about the electronic nature of the pyrimidine ring. Furthermore, this signal would be expected to be split by the nearby proton at the H-5 position (a ³JHF coupling), resulting in a doublet. This coupling provides direct evidence for the proximity of the fluorine and H-5 atoms.
Vibrational Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups and structural features of a molecule. nih.gov The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the pyrimidine ring and its substituents.
Key expected absorptions include:
C-H stretching: Vibrations from the C-H bonds on the aromatic ring.
C=N and C=C stretching: These correspond to the stretching vibrations of the bonds within the pyrimidine ring and typically appear in the 1400-1600 cm⁻¹ region. ias.ac.in
Ring vibrations: "Breathing" and bending modes of the entire pyrimidine ring. ias.ac.in
C-F and C-Cl stretching: Strong, characteristic absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds, typically found in the fingerprint region of the spectrum.
Table 4: Expected FT-IR Absorption Bands for this compound This table presents predicted vibrational frequencies based on data from similar pyrimidine-based molecules.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3050 - 3150 | Aromatic C-H Stretching |
| 1550 - 1600 | C=N Ring Stretching |
| 1400 - 1500 | C=C Ring Stretching |
| 1200 - 1300 | C-H In-plane Bending |
| 1050 - 1150 | C-F Stretching |
| 800 - 900 | Ring Bending/C-H Out-of-plane Bending |
| 650 - 800 | C-Cl Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. nih.govnih.gov When a molecule is irradiated with a laser, it scatters light. While most of the scattered light is of the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of its structure. researchgate.net
For this compound, the FT-Raman spectrum would reveal characteristic vibrational frequencies associated with its specific functional groups and the pyrimidine ring structure. The analysis of these vibrational modes, often supported by density functional theory (DFT) calculations, allows for unambiguous structural confirmation. nih.govnih.gov Key vibrational modes expected for this compound include stretching and bending vibrations of the C-H, C-Cl, C-F, and C=N bonds, as well as the characteristic ring breathing and deformation modes of the pyrimidine core. ijfans.orgnih.gov
Table 1: Expected FT-Raman Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| C-H Stretching | 3100 - 3000 | Stretching vibration of the carbon-hydrogen bonds on the pyrimidine ring. |
| C=N Stretching | 1600 - 1500 | Stretching vibrations of the carbon-nitrogen double bonds within the aromatic ring. |
| Ring Breathing/Stretching | 1500 - 1300 | Collective stretching and contraction vibrations of the entire pyrimidine ring. |
| C-F Stretching | 1350 - 1000 | Stretching vibration of the carbon-fluorine bond. |
| C-Cl Stretching | 850 - 550 | Stretching vibration of the carbon-chlorine bond. |
Note: The exact positions of the Raman bands are sensitive to the molecule's chemical environment and physical state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the exact molecular weight and crucial information about its structure through the analysis of fragmentation patterns. libretexts.org The molecular formula of this compound is C₄H₂ClFN₂, giving it a molecular weight of approximately 132.52 g/mol . nih.gov
When the molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). This ion, along with fragments produced by its decomposition, are separated based on their m/z ratio, generating a mass spectrum. libretexts.org The fragmentation pattern is unique to the molecule's structure and provides a roadmap for its elucidation. youtube.com For pyrimidine derivatives, fragmentation often involves the cleavage of the pyrimidine ring or the loss of substituents. nih.govsapub.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful variant of MS that measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's elemental composition from its exact mass. While standard MS might identify a compound with a nominal mass of 132, HRMS can distinguish it from other molecules with the same nominal mass but different elemental formulas.
For this compound (C₄H₂ClFN₂), the calculated exact mass is 131.9890539 Da. nih.gov An HRMS measurement confirming this exact mass provides unequivocal evidence for the compound's elemental composition, a critical step in its identification. This technique is particularly valuable in the analysis of novel compounds or in complex mixtures where multiple components may have similar integer masses. bris.ac.uk
Table 2: Nominal Mass vs. Exact Mass for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₄H₂ClFN₂ | Defines the elemental composition. |
| Nominal Mass | 132 Da | Integer mass calculated from the most abundant isotopes. |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry, or MS/MS, is a multi-step process used to determine the structure of a compound. nih.govbiorxiv.org In an MS/MS experiment, a specific ion of interest (the "precursor ion"), such as the molecular ion of this compound (m/z 132), is selected from the initial mass spectrum. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "product ions." These product ions are then analyzed in a second mass spectrometer, generating a product ion spectrum. nih.gov
This spectrum provides detailed information about the structure of the precursor ion. By analyzing the mass differences between the precursor and product ions, chemists can deduce the sequence and connectivity of atoms within the molecule. For example, the MS/MS spectrum of this compound would likely show product ions corresponding to the loss of chlorine (Cl), fluorine (F), or hydrogen cyanide (HCN) from the pyrimidine ring, confirming the presence and location of these substituents. nih.gov
Chromatographic Techniques for Purity and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, chromatographic methods are vital for determining the purity of a sample and for isolating it from reaction byproducts or impurities. The choice of technique depends on the compound's properties, such as its volatility and polarity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for compounds that are not easily vaporized. The purity of this compound and its derivatives is commonly assessed using HPLC. klivon.comechemi.com
In a typical reverse-phase HPLC method, the sample is dissolved in a solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then passed through the column. sielc.com Components of the sample separate based on their relative affinity for the stationary and mobile phases. A detector at the end of the column measures the concentration of each separated component as it elutes, producing a chromatogram where each peak corresponds to a different compound. The area of the peak for this compound relative to the total area of all peaks is used to calculate its purity.
Table 3: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is an ideal method for the analysis of volatile and thermally stable compounds like this compound. escholarship.org In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, carrying the sample components with it. Separation occurs based on the differential partitioning of the components between the carrier gas and a stationary phase coated on the inside of the column.
As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. nih.gov The resulting data provides both the retention time (from GC), which helps in identification, and the mass spectrum (from MS), which confirms the identity and structure of the compound. nih.gov GC-MS data for this compound shows a characteristic molecular ion peak cluster around m/z 132 and 134, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes, respectively. nih.gov
Table 4: GC-MS Data for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Interpretation |
|---|---|---|
| 132 | High | Molecular ion peak (M⁺) with ³⁵Cl isotope. nih.gov |
| 134 | Approx. 1/3 of m/z 132 | Molecular ion peak (M+2) with ³⁷Cl isotope. nih.gov |
Advanced Spectroscopic Methods for Mechanistic Insights
The elucidation of reaction mechanisms involving this compound and its derivatives necessitates the use of advanced spectroscopic techniques capable of probing transient intermediates and determining kinetic parameters. While comprehensive mechanistic studies specifically focused on this compound are not extensively detailed in publicly accessible literature, the application of sophisticated spectroscopic methods to analogous heterocyclic systems provides a framework for understanding its reactivity. These techniques offer powerful tools for gaining deep mechanistic insights into nucleophilic aromatic substitution (SNAr) and other reactions pertinent to this class of compounds.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
In-situ NMR spectroscopy is a powerful non-invasive technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method allows for the identification and quantification of reactants, intermediates, products, and byproducts as a function of time, providing invaluable kinetic and mechanistic data.
Detailed Research Findings: For reactions involving pyrimidine derivatives, in-situ NMR can be employed to track the substitution of the chloro and fluoro groups. For instance, in a hypothetical reaction of this compound with a nucleophile, such as an amine, ¹H, ¹⁹F, and ¹³C NMR spectra could be recorded at regular intervals. The disappearance of the signals corresponding to the starting material and the appearance of new signals for the product(s) and any observable intermediates would allow for the determination of reaction rates.
A significant application of in-situ NMR is the potential detection of Meisenheimer complexes, which are key intermediates in many SNAr reactions. These complexes are often transient and difficult to isolate, but their unique NMR signatures can provide direct evidence for a stepwise reaction mechanism. While specific studies on this compound are scarce, research on related activated haloaromatics has successfully utilized low-temperature in-situ NMR to characterize these intermediates.
Hypothetical In-Situ NMR Monitoring Data for the Aminolysis of this compound:
| Time (minutes) | Concentration of this compound (M) | Concentration of Product (M) | Concentration of Intermediate (Meisenheimer Complex) (M) |
|---|---|---|---|
| 0 | 0.100 | 0.000 | 0.000 |
| 10 | 0.085 | 0.014 | 0.001 |
| 30 | 0.060 | 0.038 | 0.002 |
| 60 | 0.035 | 0.063 | 0.002 |
| 120 | 0.010 | 0.089 | 0.001 |
| 240 | < 0.001 | ~0.100 | < 0.001 |
This table represents hypothetical data to illustrate the type of information that could be obtained from an in-situ NMR experiment.
Stopped-Flow Spectroscopy
Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions in solution, with timescales typically in the millisecond to second range. wikipedia.orgyork.ac.ukcolorado.edu By rapidly mixing reactants and monitoring the change in absorbance or fluorescence, one can determine rate constants for pre-steady-state kinetics and identify short-lived intermediates.
Detailed Research Findings: The reactions of this compound with strong nucleophiles are expected to be very fast. Stopped-flow techniques would be ideal for studying the initial stages of these reactions. For example, the reaction with a fluorescently-labeled amine could be monitored by the change in fluorescence upon its attachment to the pyrimidine ring. This would allow for the determination of second-order rate constants for the nucleophilic attack.
Illustrative Stopped-Flow Kinetic Parameters for Nucleophilic Aromatic Substitution:
| Nucleophile | Solvent | Observed Rate Constant (kobs, s⁻¹) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | Acetonitrile | Data not available | Estimated > 10² |
| Morpholine | Acetonitrile | Data not available | Estimated > 10¹ |
| Aniline | Methanol | Data not available | Estimated ~ 10⁻¹ |
This table provides estimated values to demonstrate the type of kinetic data obtainable from stopped-flow experiments, based on the reactivity of similar compounds.
Advanced Mass Spectrometry Techniques
Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), coupled with tandem mass spectrometry (MS/MS), are invaluable for identifying reaction intermediates and elucidating reaction pathways. rsc.orgnih.gov These methods allow for the detection of transient species directly from the reaction mixture.
Detailed Research Findings: In the context of this compound, ESI-MS could be used to intercept and characterize charged intermediates, such as Meisenheimer complexes formed during SNAr reactions. By carefully controlling the reaction conditions and ionization source parameters, it is possible to transfer these labile species into the gas phase for mass analysis. MS/MS experiments can then be performed to fragment these intermediates, providing structural information that can confirm their identity.
Furthermore, techniques like Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART) allow for the analysis of reaction progress with minimal sample preparation, offering a rapid means of screening reaction conditions and identifying products and intermediates. While no specific studies utilizing these advanced MS techniques on this compound have been found, their application in mechanistic organic chemistry is well-established for providing direct evidence of proposed reaction intermediates. rsc.orgnih.gov
Computational Chemistry and Theoretical Investigations of 4 Chloro 6 Fluoropyrimidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chloro-6-fluoropyrimidine, such studies would provide invaluable insights into its stability, reactivity, and electronic characteristics.
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
A Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species. For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack. At present, there are no published MEP analyses specifically for this compound.
HOMO-LUMO Orbital Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and kinetic stability. A comprehensive computational study would report the energies of these orbitals and the corresponding energy gap for this compound, but such data is not currently documented in the scientific literature.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, allowing for the quantification of hyperconjugative interactions and charge transfer between different parts of the molecule. An NBO analysis of this compound would offer insights into the stability conferred by these interactions. To date, no specific NBO analysis for this compound has been reported.
Conformational Analysis through Potential Energy Surface (PES) Studies
A Potential Energy Surface (PES) study explores the energy of a molecule as a function of its geometry. For a molecule like this compound, which is largely planar, a PES scan could investigate the energetic barriers to rotation of any substituents or distortions from planarity. This analysis helps to identify the most stable conformers and the energy barriers between them. There are currently no available PES studies for this compound in the public domain.
Molecular Dynamics Simulations for Compound Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and molecules, MD can offer insights into conformational changes, interactions with solvent molecules, and other dynamic processes. An MD simulation of this compound could reveal its behavior in different environments, but no such simulations have been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on derivatives of this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied to this class of compounds. The pyrimidine (B1678525) core is a common scaffold in many biologically active molecules, and numerous QSAR studies on substituted pyrimidine derivatives serve as a valuable framework for predicting the potential activities of novel this compound analogs. nih.govhumanjournals.comnih.govresearchgate.net
The fundamental goal of a QSAR study on this compound derivatives would be to develop a predictive model that can guide the synthesis of new molecules with enhanced biological efficacy. This is achieved by correlating molecular descriptors of the compounds with their measured biological activity.
Key Molecular Descriptors for this compound Derivatives:
In a typical QSAR study, a variety of molecular descriptors would be calculated for each derivative. These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule. For derivatives of this compound, the high electronegativity of the chlorine and fluorine atoms would significantly influence descriptors such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: These relate to the size and shape of the molecule. Parameters like molecular weight, molecular volume, and surface area are considered. The introduction of different substituents at various positions on the pyrimidine ring would alter these steric properties.
Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for their ability to cross cell membranes. The most common descriptor is the partition coefficient (logP). The presence of the halogen atoms in this compound contributes to its lipophilicity.
Topological Descriptors: These are numerical representations of the molecular structure, including information about connectivity and branching.
Methodology of a QSAR Study:
A QSAR study on this compound derivatives would typically involve the following steps:
Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., inhibitory concentration, IC50) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are often used to develop a mathematical equation that links the descriptors to the biological activity. More advanced machine learning techniques like Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. nih.gov
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using statistical parameters like the squared correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and by using an external test set of compounds that were not used in the model development. nih.gov
Illustrative Research Findings from Related Pyrimidine QSAR Studies:
QSAR studies on various classes of pyrimidine derivatives have provided valuable insights into their structure-activity relationships. For instance, a study on arylpropenamide derivatives containing a pyrimidine ring identified thermal energy and entropy as key descriptors influencing their anti-HBV activities. In another study on pyrimidine-based EGFR inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed to elucidate the structural requirements for enhanced inhibitory activity. benthamdirect.com These studies often reveal that specific substitutions at certain positions of the pyrimidine ring can significantly impact biological activity. For example, the introduction of bulky hydrophobic groups or hydrogen bond donors/acceptors at particular sites can lead to improved interactions with the biological target.
The following is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of this compound derivatives against a hypothetical kinase target.
| Compound ID | R-Group | pIC50 | LogP | Molecular Weight ( g/mol ) |
| 1 | -H | 5.2 | 1.8 | 132.5 |
| 2 | -CH3 | 5.5 | 2.1 | 146.5 |
| 3 | -OCH3 | 5.8 | 1.9 | 162.5 |
| 4 | -NH2 | 6.1 | 1.3 | 147.5 |
| 5 | -phenyl | 6.5 | 3.2 | 208.6 |
| 6 | -4-chlorophenyl | 6.8 | 3.9 | 243.1 |
In this hypothetical example, a QSAR model might reveal that increasing the lipophilicity (LogP) and molecular weight by adding substituted phenyl rings at the R-group position leads to an increase in the inhibitory activity (pIC50).
The insights gained from such QSAR models are instrumental in the rational design of new, more potent derivatives of this compound for various therapeutic applications.
Medicinal Chemistry and Pharmacological Research Applications of 4 Chloro 6 Fluoropyrimidine Derivatives
As a Scaffold for Bioactive Compound Synthesis
The inherent reactivity of the C-4 chlorine and C-6 fluorine atoms in the 4-Chloro-6-fluoropyrimidine ring makes it an attractive starting material for the synthesis of various heterocyclic compounds with potential biological activity. The differential reactivity of the halogen substituents allows for sequential and site-selective modifications, providing a powerful tool for the generation of molecular diversity in drug discovery programs.
Development of Antifungal Agents (e.g., Voriconazole Precursors)
A significant application of this compound derivatives is in the development of antifungal agents, most notably as precursors to the broad-spectrum triazole antifungal drug, Voriconazole. Voriconazole is a critical medication for treating serious and invasive fungal infections. The synthesis of Voriconazole often involves key intermediates derived from this compound.
One common synthetic route to Voriconazole utilizes 4-chloro-6-ethyl-5-fluoropyrimidine, a direct derivative of the parent compound. This intermediate undergoes a crucial coupling reaction to introduce the necessary side chain that ultimately forms the core structure of Voriconazole. The synthesis is a multi-step process that highlights the utility of the halogenated pyrimidine (B1678525) scaffold in constructing complex, stereochemically defined molecules.
Key Synthetic Intermediates in Voriconazole Synthesis:
| Compound Name | Role in Synthesis |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | A key building block that provides the fluoropyrimidine core of Voriconazole. |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | The coupling partner for the pyrimidine intermediate. |
The development of efficient and scalable synthetic routes to Voriconazole and other triazole antifungals continues to be an active area of research, with a focus on improving yields and reducing the number of synthetic steps. The versatility of this compound and its derivatives ensures their continued importance in this field.
Role in Anticancer Drug Development
The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design. Many clinically used anticancer drugs are pyrimidine analogs that function as antimetabolites. This compound and its derivatives serve as valuable starting materials for the synthesis of novel anticancer agents that target various aspects of cancer cell biology.
Research has demonstrated that pyrimidine derivatives can exhibit potent antiproliferative activity against a range of human cancer cell lines. The ability to modify the 4- and 6-positions of the pyrimidine ring allows for the optimization of potency and selectivity. For instance, the synthesis of indazol-pyrimidine hybrids has been explored, with some compounds showing significant cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (Caco-2) cell lines mdpi.com. In some cases, these synthetic derivatives have exhibited greater potency than the reference drug, Staurosporine mdpi.com.
Inhibition of Specific Enzymes or Receptors by Derivatives (e.g., Aurora Kinase A)
A promising strategy in modern cancer therapy is the development of small molecule inhibitors that target specific enzymes or receptors crucial for cancer cell survival and proliferation. Aurora kinases, a family of serine/threonine kinases that play a critical role in mitosis, have emerged as important targets for anticancer drug discovery. Overexpression of Aurora Kinase A is observed in many human cancers and is associated with poor prognosis.
Pyrimidine-based scaffolds have been extensively investigated for the development of Aurora kinase inhibitors. The pyrimidine ring can mimic the adenine base of ATP, allowing these inhibitors to bind to the ATP-binding pocket of the kinase and block its activity. This compound derivatives can be utilized in the synthesis of these inhibitors. For example, the reaction of 2,4-dichloro-5-fluoropyrimidine with various amines is a key step in the synthesis of a library of 2,4-diaminopyrimidine derivatives that have been evaluated as Aurora kinase inhibitors calis.edu.cn.
Structure-based drug design has been employed to develop potent and selective Aurora A kinase inhibitors based on a pyrimidine scaffold. These efforts have led to the identification of lead compounds that can induce the "DFG-out" conformation of the kinase, a hallmark of type II kinase inhibitors, which often exhibit improved selectivity. One such study described the synthesis of a series of pyrimidine-based derivatives that potently inhibited Aurora A kinase activity and reduced the levels of the oncoproteins cMYC and MYCN nih.govresearchgate.net.
Mechanism of Action Studies for Pyrimidine-Based Drugs
Understanding the mechanism of action of pyrimidine-based drugs is crucial for their rational design and clinical application. Derivatives of this compound can exert their biological effects through various mechanisms, primarily related to their structural similarity to endogenous pyrimidines.
Antimetabolic Activity
Many pyrimidine-based drugs, particularly those containing a fluorine substituent, act as antimetabolites. They interfere with the synthesis of nucleic acids (DNA and RNA) by inhibiting key enzymes in the pyrimidine biosynthetic pathway or by being incorporated into DNA and RNA, leading to dysfunctional macromolecules.
The classic example of a fluoropyrimidine antimetabolite is 5-Fluorouracil (B62378) (5-FU). Although not a direct derivative of this compound, its mechanism of action provides a paradigm for understanding the potential antimetabolic activity of other fluorinated pyrimidines. 5-FU is metabolically converted to several active compounds, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a necessary component of DNA calis.edu.cnchemicalbook.com. This inhibition leads to a depletion of thymidine triphosphate, which in turn disrupts DNA replication and repair, ultimately causing cell death. Furthermore, other metabolites of 5-FU can be incorporated into RNA, interfering with its processing and function nih.govchemicalbook.com.
DNA Alkylation Mechanisms of Halogenated Pyrimidines
Halogenated pyrimidines also have the potential to act as DNA alkylating agents. Alkylating agents are reactive molecules that can form covalent bonds with nucleophilic sites on DNA bases. This alkylation can lead to DNA damage, such as cross-linking of DNA strands, which can block DNA replication and transcription, ultimately triggering apoptosis.
The chlorine atom at the C-4 position of this compound and its derivatives can act as a leaving group, allowing the pyrimidine ring to be attacked by nucleophiles, including those found in DNA. While the direct DNA alkylating activity of this compound itself is not extensively documented as its primary mechanism of action in a therapeutic context, the principle of using halogenated heterocycles as alkylating agents is established in medicinal chemistry. For instance, certain 2-sulfonylpyrimidines have been identified as mild thiol alkylating agents with anticancer activity, particularly in cells with compromised p53 function pnas.org. These agents can deplete glutathione levels and increase reactive oxygen species, leading to cell death pnas.org. While this is a different class of pyrimidine derivative, it illustrates the potential for the pyrimidine scaffold to be engineered to possess alkylating activity.
Enzyme Inhibition (e.g., Thymidylate Synthase, Dihydropyrimidine Dehydrogenase)
Derivatives of fluoropyrimidines are renowned for their role as enzyme inhibitors, which is central to their therapeutic effect, particularly in oncology. Two key enzymes targeted by this class of compounds are Thymidylate Synthase (TS) and Dihydropyrimidine Dehydrogenase (DPD).
Thymidylate Synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and replication. wikipedia.orgmdpi.com The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and triggers cell death in rapidly dividing cells, such as cancer cells. wikipedia.org Fluoropyrimidine derivatives, after intracellular conversion to the active metabolite fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. nih.govresearchgate.net This mechanism forms the basis of their anticancer activity. nih.gov The development of both direct and indirect TS inhibitors has been a major focus of cancer research, with fluoropyrimidines like 5-Fluorouracil being a cornerstone of chemotherapy for various malignancies. nih.govnih.gov
Dihydropyrimidine Dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism (breakdown) of fluoropyrimidines like 5-Fluorouracil (5-FU). nih.govnih.gov Over 80% of an administered 5-FU dose is metabolized by DPD into inactive, non-therapeutic compounds. nih.govnih.gov Inhibition of DPD is a significant strategy in drug development to modulate the therapeutic index of fluoropyrimidines. nih.gov By blocking DPD, the degradation of the active drug is slowed, which can increase its bioavailability and therapeutic efficacy. nih.govclinpgx.org Several drug candidates have been developed that combine a 5-FU prodrug with a DPD inhibitor to enhance the anticancer effect. nih.gov
Structure-Activity Relationship (SAR) Studies of Functionalized Pyrimidines
The biological activity of pyrimidine derivatives is profoundly influenced by their chemical structure. nih.gov Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule relate to its biological effects, enabling the rational design of more potent and selective drugs. wikipedia.org
The nature, position, and orientation of substituents on the pyrimidine ring are critical determinants of pharmacological activity. nih.gov SAR analysis reveals that modifications at various positions can drastically alter a compound's efficacy and target specificity.
Electron-donating and withdrawing groups: The introduction of different functional groups, such as halogens (e.g., fluorine, chlorine), hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups, can modify the electronic properties of the pyrimidine ring, affecting how it interacts with its biological target. nih.gov For instance, in some series, increasing the number of methoxy substituents was found to enhance antiproliferative activity. nih.gov
Ring substitutions: Fusing the pyrimidine ring with other heterocyclic structures (e.g., pyrrole, triazole, thiazole) can lead to novel compounds with significantly different biological profiles, including enhanced antimicrobial or anticancer activities. nih.gov
Side chains: The length and composition of side chains attached to the pyrimidine core can influence properties like solubility, cell permeability, and binding affinity to target enzymes.
The table below summarizes SAR findings for different classes of pyrimidine derivatives, illustrating the impact of specific substituents on their biological activity.
| Pyrimidine Derivative Class | Substituent/Modification | Impact on Biological Activity | Reference |
| Pyrrolo[2,3-d]pyrimidines | Bromine substituent on phenyl ring | Superior antitumor activity on colon cancer cell line | researchgate.net |
| 2-Thiouracil Derivatives | Thiazole ring at position 5 | Potent in vitro antimicrobial activity | nih.gov |
| General Pyridines | Increasing number of O-CH3 groups | Decreased IC50 value (increased activity) | nih.gov |
| Pyrimidine-4-carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory activity | researchgate.net |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in determining the potency and selectivity of a drug. Chiral centers within a molecule can lead to different stereoisomers (enantiomers or diastereomers), which may exhibit vastly different pharmacological activities.
In the development of pyrimidine-4-carboxamide inhibitors, for example, a key strategy was the conformational restriction of a flexible side chain. Replacing an N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine structure led to a threefold increase in inhibitory potency. researchgate.net Furthermore, the introduction of another chiral center by substituting a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the compound's activity by another tenfold. researchgate.net These findings underscore the critical importance of stereochemical control in designing highly potent and specific enzyme inhibitors based on the pyrimidine scaffold.
Drug Discovery and Development Aspects
The journey from a chemical scaffold like this compound to a clinically approved drug is a complex process involving rational design, chemical synthesis, and rigorous evaluation of its biological properties. mdpi.com
The primary goal of medicinal chemistry is to design and synthesize novel molecules with improved therapeutic characteristics, such as increased efficacy, better selectivity, and reduced toxicity. mdpi.comijpsjournal.com Starting from a versatile building block like this compound, chemists can employ various synthetic strategies to create libraries of new derivatives.
Modern drug design often utilizes computational tools, such as molecular docking, to predict how a designed molecule will bind to its target protein (e.g., an enzyme's active site). eurekaselect.com This in silico approach helps prioritize which compounds to synthesize, saving time and resources. eurekaselect.com For instance, novel pyridopyrimidine derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govmdpi.com Subsequent synthesis and in vitro testing of these compounds can validate the computational predictions and identify lead candidates for further development. eurekaselect.comnih.gov
Understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for the successful development of any therapeutic agent. nih.gov
Pharmacokinetics (PK) of fluoropyrimidines involves their absorption, distribution, metabolism, and excretion (ADME). nih.gov
Absorption: Oral fluoropyrimidine prodrugs are designed to be absorbed in the gastrointestinal tract before being converted to the active drug, 5-FU. nih.gov
Metabolism: As discussed, the enzyme DPD is the primary driver of 5-FU catabolism, breaking it down into inactive metabolites. nih.govclinpgx.org Conversely, other enzymes are responsible for the anabolic conversion of 5-FU into its active forms, such as FdUMP. clinpgx.org
Excretion: The breakdown products are ultimately eliminated from the body.
Pharmacodynamics (PD) describes the biochemical and physiological effects of the drug and its mechanism of action. nih.gov
Mechanism of Action: The primary pharmacodynamic effect of fluoropyrimidines is the inhibition of thymidylate synthase (TS), leading to the disruption of DNA synthesis. nih.gov Active metabolites can also be incorporated into DNA and RNA, contributing to cytotoxicity. clinpgx.org
Drug Resistance: Tumors can develop resistance to fluoropyrimidines through various mechanisms, including changes in the expression of target enzymes like TS or alterations in drug transport proteins. nih.govclinpgx.org
With the current available information, it is not possible to generate a detailed and scientifically accurate article that strictly adheres to the provided outline for "this compound" and its derivatives. Extensive searches have revealed a significant lack of specific research data for the requested subsections.
The available information on "this compound" and its close analogs, such as "4-chloro-6-ethyl-5-fluoropyrimidine," primarily identifies them as chemical intermediates in the synthesis of other compounds, notably the antifungal agent Voriconazole. While there are general statements about the potential for pyrimidine derivatives in anticancer research, specific and in-depth studies on the medicinal chemistry, toxicity mechanisms, drug resistance strategies, and prodrug development directly related to "this compound" derivatives, as required by the outline, are not available in the public domain.
The majority of research on fluoropyrimidines in oncology is heavily focused on 5-Fluorouracil (5-FU) and its established prodrugs like Capecitabine. Attempting to extrapolate this information to "this compound" derivatives without direct scientific evidence would violate the core instruction of not introducing information outside the explicit scope.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, this article cannot be generated at this time. Further research and publication in the scientific community on the specific pharmacological applications of "this compound" derivatives are needed to provide the detailed content required for the requested article.
Advanced Research Topics and Future Directions
Exploration of New Synthetic Pathways and Catalyst Systems
The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of medicinal chemistry. researchgate.net Researchers are continuously seeking more efficient, cost-effective, and environmentally benign methods for synthesizing compounds like 4-Chloro-6-fluoropyrimidine and its analogues. While traditional methods exist, advanced research is centered on novel catalytic systems that can improve yield, reduce reaction times, and minimize waste.
Recent developments in synthetic chemistry have highlighted the use of various catalysts for pyrimidine synthesis. For instance, transition metal catalysts, such as those based on copper (II) triflate, have been shown to be efficient in the synthesis of substituted pyrimidines from precursors like propargyl alcohols and amidine. mdpi.com Other approaches have utilized solid acid catalysts like p-toluene sulphonic acid (PTSA), which offer benefits such as being non-toxic, easily accessible, and effective in promoting the condensation reactions required to form the pyrimidine ring. mdpi.com Microwave-assisted synthesis, often in conjunction with base catalysts on solid supports, represents another frontier, dramatically reducing reaction times from hours to minutes and enhancing yields under solvent-free conditions. researchgate.net Furthermore, the development of methods for regioselective halogenation, for example using hypervalent iodine(III) reagents in aqueous media, provides a green and efficient route for producing halogenated pyrimidines. rsc.org
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| p-Toluene Sulphonic Acid (PTSA) | Three-component condensation | Non-toxic, inexpensive, high yield, short reaction times. | mdpi.com |
| Copper(II) triflate | [3+3] Cycloaddition | Efficient for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines. | mdpi.com |
| Base Catalysts (e.g., on Alumina) + Microwave | Cyclocondensation | Solvent-free, rapid (minutes vs. hours), high yield. | researchgate.net |
| Hypervalent Iodine(III) Reagents | Regioselective Halogenation | Environmentally friendly (uses water as solvent), mild conditions (room temp), high efficiency. | rsc.org |
| β-Cyclodextrin | [3+1+1+1] Multicomponent Reaction | Recyclable, non-toxic, economically viable, works in aqueous media. | mdpi.com |
Development of Targeted Drug Delivery Systems for this compound Derivatives
While derivatives of this compound show promise as therapeutic agents, their clinical efficacy can be hampered by challenges common to many anticancer drugs, such as poor specificity and high toxicity to healthy cells. nih.gov Targeted drug delivery systems aim to overcome these limitations by ensuring that a therapeutic agent is delivered specifically to the diseased tissue, thereby increasing its concentration at the target site and reducing systemic side effects. wikipedia.orgbgu.ac.il This is a major focus of future research for pyrimidine-based drugs.
Nanocarriers are at the forefront of targeted delivery research. nih.govbrieflands.com These are submicron-sized particles that can encapsulate or be conjugated with drug molecules. Various types of nanocarriers are being explored, including liposomes, polymeric nanoparticles, micelles, dendrimers, and solid lipid nanoparticles (SLNs). wikipedia.orgnih.govmdpi.com These systems can be engineered to exploit the unique characteristics of the tumor microenvironment, such as its leaky vasculature and acidic nature, for passive targeting. brieflands.com Active targeting can also be achieved by attaching specific ligands (like antibodies or peptides) to the nanocarrier surface, which then bind to receptors that are overexpressed on cancer cells. nih.gov The development of such targeted systems for this compound derivatives could significantly enhance their therapeutic index. nih.gov
| Nanocarrier Type | Description | Key Features for Drug Delivery | Reference |
|---|---|---|---|
| Liposomes | Spherical vesicles composed of one or more phospholipid bilayers. | Biocompatible; can carry both hydrophilic and hydrophobic drugs; surface can be modified for active targeting. | wikipedia.orgnih.gov |
| Polymeric Nanoparticles | Colloidal particles made from natural or synthetic polymers. | High stability; controlled drug release; can carry a large drug payload. | encyclopedia.pub |
| Micelles | Self-assembling amphiphilic molecules forming a hydrophobic core and hydrophilic shell. | Ideal for solubilizing poorly water-soluble drugs; small size allows for tissue penetration. | wikipedia.orgnih.gov |
| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and shape; multiple surface groups for drug conjugation and targeting. | brieflands.comnih.gov |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers with a solid lipid core, typically in the 50-1000 nm range. | High biocompatibility; controlled release; can overcome multi-drug resistance. | nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Design
In the context of this compound, AI and ML can be applied at multiple stages of the drug design pipeline. nih.gov
High-Throughput Virtual Screening: AI algorithms can screen massive virtual libraries of chemical compounds to predict which derivatives of this compound are most likely to bind to a specific biological target. mbios.org
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to have desired properties such as high potency against a cancer cell line and low predicted toxicity. mbios.org
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, allowing researchers to prioritize compounds with favorable pharmacokinetic profiles early in the process. mdpi.com
By leveraging these technologies, researchers can more rapidly design and optimize novel drug candidates based on the this compound scaffold. premierscience.com
| AI/ML Application | Description | Impact on Drug Design | Reference |
|---|---|---|---|
| Virtual Screening | Using algorithms to predict the binding affinity of millions of virtual compounds to a biological target. | Accelerates the identification of promising "hit" compounds. | nih.govmbios.org |
| De Novo Design | Employing generative models (e.g., GANs, RNNs) to create novel molecular structures with desired properties. | Expands chemical space beyond existing libraries to find innovative drug candidates. | mdpi.commbios.org |
| Predictive Modeling (QSPR/QSAR) | Building models to predict properties (e.g., activity, toxicity) based on chemical structure. | Enables early-stage optimization and prioritization of lead compounds. | premierscience.com |
| Clinical Trial Optimization | Analyzing patient data to identify biomarkers and predict patient response to treatment. | Improves the success rate of clinical trials and aids in developing personalized medicine. | nih.govmbios.org |
Further Elucidation of Biological and Pharmacological Mechanisms
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netwisdomlib.org A significant portion of this activity comes from their role as antimetabolites. Fluoropyrimidines, such as the well-known chemotherapy agent 5-fluorouracil (B62378) (5-FU), function primarily by inhibiting thymidylate synthase (TYMS), a critical enzyme for DNA synthesis and repair. clinpgx.orgresearchgate.netnih.gov This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), which in turn causes cytotoxicity. nih.gov Additionally, metabolites of fluoropyrimidines can be incorporated into both RNA and DNA, leading to further cellular damage and apoptosis. clinpgx.orgnih.gov
While it is hypothesized that derivatives of this compound will act through similar antimetabolite pathways, detailed mechanistic studies are required for each new compound. Future research will need to precisely identify the cellular targets and pathways affected by these novel derivatives. This includes investigating their affinity for enzymes like TYMS, their rates of metabolic activation to fraudulent nucleotides, and their downstream effects on DNA replication, RNA function, and cell cycle progression. wisdomlib.orgclinpgx.org A deeper understanding of these mechanisms is crucial for optimizing drug design and predicting clinical efficacy.
| Mechanism of Action | Description | Cellular Consequence | Reference |
|---|---|---|---|
| Thymidylate Synthase (TYMS) Inhibition | Metabolites like fluorodeoxyuridine monophosphate (FdUMP) form a stable complex with TYMS, blocking its function. | Depletion of dTMP, which is essential for DNA synthesis and repair, leading to cell death. | clinpgx.orgresearchgate.netnih.gov |
| DNA Incorporation | Metabolites like fluoro-deoxyuridine triphosphate (FdUTP) are incorporated into DNA in place of normal nucleotides. | Causes DNA damage and fragmentation through increased base excision repair, triggering apoptosis. | clinpgx.orgnih.gov |
| RNA Incorporation | Metabolites like fluorouridine triphosphate (FUTP) are incorporated into various RNA molecules. | Interferes with RNA processing, modification (e.g., pseudouridylation), and function, disrupting protein synthesis. | clinpgx.orgnih.gov |
Studies on Environmental Fate and Degradation of Halogenated Pyrimidines
The widespread use of halogenated organic compounds (HOCs) in industry, agriculture, and pharmaceuticals has led to concerns about their environmental persistence and potential toxicity. researchgate.netnih.gov Compounds containing carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds, such as this compound, are often resistant to natural degradation processes. researchgate.net The high strength of the C-F bond, in particular, makes these molecules recalcitrant, meaning they can persist in soil and water for long periods. researchgate.net
Future research must address the environmental fate of this compound and its derivatives. This involves studying their potential for bioaccumulation in organisms and their mobility in different environmental compartments (air, water, soil). nih.govvliz.be A key area of investigation is their biodegradability. While some microorganisms can degrade halogenated compounds, the process is often slow and requires specific conditions, such as anaerobic environments for reductive dehalogenation. researchgate.netnih.gov Studies have shown that while some fluorinated aromatics can be degraded by certain bacteria, others are highly resistant. researchgate.netnih.gov Understanding the factors that influence the degradation of halogenated pyrimidines is essential for assessing their environmental risk and developing strategies for bioremediation if necessary. researchgate.netresearchgate.net
| Factor | Influence on Degradation | Relevance to Halogenated Pyrimidines | Reference |
|---|---|---|---|
| Chemical Structure (C-Halogen Bond) | The strength of the carbon-halogen bond (C-F > C-Cl) is a primary determinant of recalcitrance. | The C-F bond in this compound makes it particularly stable and resistant to cleavage. | researchgate.net |
| Microbial Activity | Specific microbial enzymes are required to cleave carbon-halogen bonds. Degradation can occur under aerobic or anaerobic conditions. | Defluorination is a critical but rare microbial capability. Anaerobic conditions may be more favorable for the degradation of some halogenated compounds. | researchgate.netresearchgate.netnih.gov |
| Environmental Conditions | Factors like pH, temperature, oxygen availability, and the presence of other nutrients affect microbial degradation rates. | Degradation pathways and rates will vary significantly between different environments (e.g., soil, sediment, water). | researchgate.net |
| Bioavailability | The extent to which a compound is available to microorganisms for degradation. Sorption to soil particles can reduce bioavailability. | The persistence of halogenated pyrimidines can lead to their transport over long distances and accumulation in environmental sinks. | nih.govvliz.be |
Q & A
Q. What safety protocols are essential for handling 4-Chloro-6-fluoropyrimidine in laboratory settings?
- Methodological Answer : Researchers must wear PPE (protective eyewear, gloves, lab coats) to avoid skin contact and inhalation . Work should be conducted in a fume hood or glovebox to minimize exposure to toxic vapors. Waste must be segregated and stored in labeled containers for professional disposal to prevent environmental contamination . For spill management, use inert absorbents and avoid direct contact.
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A typical route involves halogenation of pyrimidine precursors. For example, fluorination at the 6-position via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) followed by chlorination at the 4-position with POCl₃ or PCl₅ under reflux . Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) confirms substitution patterns and purity. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. Single-crystal X-ray diffraction provides definitive structural elucidation, as demonstrated in studies of related pyrimidine derivatives . Elemental analysis ensures stoichiometric accuracy.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include temperature (60–120°C), solvent choice (DMF, DMSO), and catalyst (e.g., CuCl₂ for halogenation). Response Surface Methodology (RSM) can model interactions between parameters. Real-time FTIR or Raman spectroscopy aids in tracking intermediate formation .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) provides accurate electronic structure data. Studies on similar compounds highlight the importance of exact exchange terms for thermochemical accuracy . Solvent effects can be modeled using the Polarizable Continuum Model (PCM).
Q. How can contradictions in experimental and computational data be resolved?
- Methodological Answer : Discrepancies in spectral predictions (e.g., NMR chemical shifts) may arise from approximations in DFT functionals. Cross-validation with higher-level methods (e.g., CCSD(T)) or empirical corrections (e.g., scaling factors for vibrational frequencies) improves accuracy. For synthetic yields, replicate experiments and Bayesian statistical analysis reduce outlier effects .
Q. What strategies elucidate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Kinetic studies under varying nucleophile concentrations (e.g., amines, alkoxides) and temperatures reveal rate laws. Isotopic labeling (²H/¹⁸O) tracks mechanistic pathways. Computational studies (DFT transition-state analysis) identify steric/electronic barriers at reactive sites (C4 vs. C6) .
Q. How does the chloro-fluoro substitution pattern influence bioactivity in drug discovery?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies with analogs (e.g., 4-Cl-5-F or 6-Cl-4-F derivatives) assess electronic (Hammett σ) and steric effects. Pharmacokinetic properties (logP, solubility) are modeled using QSPR software. In vitro assays (e.g., enzyme inhibition) validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
